Tramadol Tramadol (R,R)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have R-configuration; the (R,R)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist, a serotonin uptake inhibitor and a metabolite. It is a conjugate base of a (R,R)-tramadol(1+). It is an enantiomer of a (S,S)-tramadol.
Tramadol is a centrally acting synthetic opioid analgesic and SNRI (serotonin/norepinephrine reuptake-inhibitor) that is structurally related to [codeine] and [morphine]. Due to its good tolerability profile and multimodal mechanism of action, tramadol is generally considered a lower-risk opioid option for the treatment of moderate to severe pain. It is considered a Step 2 option on the World Health Organization's pain ladder and has about 1/10th of the potency of [morphine]. Tramadol differs from other traditional opioid medications in that it doesn't just act as a μ-opioid agonist, but also affects monoamines by modulating the effects of neurotransmitters involved in the modulation of pain such as serotonin and norepinpehrine which activate descending pain inhibitory pathways. Tramadol's effects on serotonin and norepinephrine mimic the effects of other SNRI antidepressants such as [duloxetine] and [venlafaxine]. Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers that both contribute to its analgesic property through different mechanisms and are also themselves metabolized into active metabolites: (+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the μ opioid receptor while (+)-tramadol inhibits serotonin reuptake and (-)-tramadol inhibits norepinephrine reuptake. These pathways are complementary and synergistic, improving tramadol's ability to modulate the perception of and response to pain. Tramadol has also been shown to affect a number of other pain modulators within the central nervous system as well as non-neuronal inflammatory markers and immune mediators. Due to the broad spectrum of targets involved in pain and inflammation, it's not surprising that the evidence has shown that tramadol is effective for a number of pain types including neuropathic pain, post-operative pain, lower back pain, as well as pain associated with labour, osteoarthritis, fibromyalgia, and cancer. Due to its SNRI activity, tramadol also has anxiolytic, antidepressant, and anti-shivering effects which are all frequently found as comorbidities with pain. Similar to other opioid medications, tramadol poses a risk for development of tolerance, dependence and abuse. If used in higher doses, or with other opioids, there is a dose-related risk of overdose, respiratory depression, and death. However, unlike other opioid medications, tramadol use also carries a risk of seizure and serotonin syndrome, particularly if used with other serotonergic medications.
Tramadol is an Opioid Agonist. The mechanism of action of tramadol is as a Full Opioid Agonist.
Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic doses of tramadol has not been associated with cases of clinically apparent drug induced liver disease.
Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04)
A narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol is also prepared as a variable release capsules, marketed under the brand name ConZip. For example, a 150 mg capsule will contain 37.5 mg of the immediate release form and 112.5 mg of the extended release form. Tramadol is only found in individuals that have used or taken this drug. It is a narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol and its O-desmethyl metabolite (M1) are selective, weak OP3-receptor agonists. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord. The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release. The (-) enantiomer preferentially inhibits norepinephrine reuptake by stimulating alpha(2)-adrenergic receptors.
A narcotic analgesic proposed for severe pain. It may be habituating.
See also: Tramadol Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 27203-92-5
VCID: VC0545698
InChI: InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1
SMILES: CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

Tramadol

CAS No.: 27203-92-5

Inhibitors

VCID: VC0545698

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tramadol - 27203-92-5

Description (R,R)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have R-configuration; the (R,R)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist, a serotonin uptake inhibitor and a metabolite. It is a conjugate base of a (R,R)-tramadol(1+). It is an enantiomer of a (S,S)-tramadol.
Tramadol is a centrally acting synthetic opioid analgesic and SNRI (serotonin/norepinephrine reuptake-inhibitor) that is structurally related to [codeine] and [morphine]. Due to its good tolerability profile and multimodal mechanism of action, tramadol is generally considered a lower-risk opioid option for the treatment of moderate to severe pain. It is considered a Step 2 option on the World Health Organization's pain ladder and has about 1/10th of the potency of [morphine]. Tramadol differs from other traditional opioid medications in that it doesn't just act as a μ-opioid agonist, but also affects monoamines by modulating the effects of neurotransmitters involved in the modulation of pain such as serotonin and norepinpehrine which activate descending pain inhibitory pathways. Tramadol's effects on serotonin and norepinephrine mimic the effects of other SNRI antidepressants such as [duloxetine] and [venlafaxine]. Tramadol exists as a racemic mixture consisting of two pharmacologically active enantiomers that both contribute to its analgesic property through different mechanisms and are also themselves metabolized into active metabolites: (+)-tramadol and its primary metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the μ opioid receptor while (+)-tramadol inhibits serotonin reuptake and (-)-tramadol inhibits norepinephrine reuptake. These pathways are complementary and synergistic, improving tramadol's ability to modulate the perception of and response to pain. Tramadol has also been shown to affect a number of other pain modulators within the central nervous system as well as non-neuronal inflammatory markers and immune mediators. Due to the broad spectrum of targets involved in pain and inflammation, it's not surprising that the evidence has shown that tramadol is effective for a number of pain types including neuropathic pain, post-operative pain, lower back pain, as well as pain associated with labour, osteoarthritis, fibromyalgia, and cancer. Due to its SNRI activity, tramadol also has anxiolytic, antidepressant, and anti-shivering effects which are all frequently found as comorbidities with pain. Similar to other opioid medications, tramadol poses a risk for development of tolerance, dependence and abuse. If used in higher doses, or with other opioids, there is a dose-related risk of overdose, respiratory depression, and death. However, unlike other opioid medications, tramadol use also carries a risk of seizure and serotonin syndrome, particularly if used with other serotonergic medications.
Tramadol is an Opioid Agonist. The mechanism of action of tramadol is as a Full Opioid Agonist.
Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic doses of tramadol has not been associated with cases of clinically apparent drug induced liver disease.
Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04)
A narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol is also prepared as a variable release capsules, marketed under the brand name ConZip. For example, a 150 mg capsule will contain 37.5 mg of the immediate release form and 112.5 mg of the extended release form. Tramadol is only found in individuals that have used or taken this drug. It is a narcotic analgesic proposed for moderate to severe pain. It may be habituating. Tramadol and its O-desmethyl metabolite (M1) are selective, weak OP3-receptor agonists. Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord. The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release. The (-) enantiomer preferentially inhibits norepinephrine reuptake by stimulating alpha(2)-adrenergic receptors.
A narcotic analgesic proposed for severe pain. It may be habituating.
See also: Tramadol Hydrochloride (has salt form).
CAS No. 27203-92-5
Product Name Tramadol
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Standard InChI InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1
Standard InChIKey TVYLLZQTGLZFBW-ZBFHGGJFSA-N
Isomeric SMILES CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O
SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Canonical SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Appearance Solid powder
Melting Point 178-181 °C
180 - 181 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility 39.5 [ug/mL] (The mean of the results at pH 7.4)
Soluble
7.50e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tramadol; HSDB 7047; Ryzolt; E 265; U 26255A; U-26255A; U26255A;
Reference 1: Lassen D, Damkier P, Brøsen K. The Pharmacogenetics of Tramadol. Clin Pharmacokinet. 2015 Aug;54(8):825-36. doi: 10.1007/s40262-015-0268-0. Review. PubMed PMID: 25910878.
2: Beakley BD, Kaye AM, Kaye AD. Tramadol, Pharmacology, Side Effects, and Serotonin Syndrome: A Review. Pain Physician. 2015 Jul-Aug;18(4):395-400. Review. PubMed PMID: 26218943.
3: Kirby EW, Carson CC, Coward RM. Tramadol for the management of premature ejaculation: a timely systematic review. Int J Impot Res. 2015 Jul;27(4):121-7. doi: 10.1038/ijir.2015.7. Epub 2015 May 14. Review. PubMed PMID: 25971856.
4: MacLean AJ, Schwartz TL. Tramadol for the treatment of fibromyalgia. Expert Rev Neurother. 2015 May;15(5):469-75. doi: 10.1586/14737175.2015.1034693. Epub 2015 Apr 20. Review. PubMed PMID: 25896486.
5: Vazzana M, Andreani T, Fangueiro J, Faggio C, Silva C, Santini A, Garcia ML, Silva AM, Souto EB. Tramadol hydrochloride: pharmacokinetics, pharmacodynamics, adverse side effects, co-administration of drugs and new drug delivery systems. Biomed Pharmacother. 2015 Mar;70:234-8. doi: 10.1016/j.biopha.2015.01.022. Epub 2015 Feb 7. Review. PubMed PMID: 25776506.
6: Schnabel A, Reichl SU, Meyer-Frießem C, Zahn PK, Pogatzki-Zahn E. Tramadol for postoperative pain treatment in children. Cochrane Database Syst Rev. 2015 Mar 18;3:CD009574. doi: 10.1002/14651858.CD009574.pub2. Review. PubMed PMID: 25785365.
7: Martinez V, Guichard L, Fletcher D. Effect of combining tramadol and morphine in adult surgical patients: a systematic review and meta-analysis of randomized trials. Br J Anaesth. 2015 Mar;114(3):384-95. doi: 10.1093/bja/aeu414. Epub 2014 Dec 16. Review. PubMed PMID: 25516276.
8: Tramadol for the Management of Pain in Adult Patients: A Review of the Clinical Effectiveness [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Feb 02. Available from http://www.ncbi.nlm.nih.gov/books/NBK349729/ PubMed PMID: 26985523.
9: Stevens AJ, Woodman RJ, Owen H. The effect of ondansetron on the efficacy of postoperative tramadol: a systematic review and meta-analysis of a drug interaction. Anaesthesia. 2015 Feb;70(2):209-18. doi: 10.1111/anae.12948. Epub 2014 Dec 10. Review. PubMed PMID: 25490944.
10: Martyn-St James M, Cooper K, Kaltenthaler E, Dickinson K, Cantrell A, Wylie K, Frodsham L, Hood C. Tramadol for premature ejaculation: a systematic review and meta-analysis. BMC Urol. 2015 Jan 30;15:6. doi: 10.1186/1471-2490-15-6. Review. PubMed PMID: 25636495; PubMed Central PMCID: PMC4417346.
11: Marzuillo P, Calligaris L, Barbi E. Tramadol can selectively manage moderate pain in children following European advice limiting codeine use. Acta Paediatr. 2014 Nov;103(11):1110-6. doi: 10.1111/apa.12738. Epub 2014 Aug 2. Review. PubMed PMID: 25041277.
12: Isiordia-Espinoza MA, de Jesús Pozos-Guillén A, Aragon-Martinez OH. Analgesic efficacy and safety of single-dose tramadol and non-steroidal anti-inflammatory drugs in operations on the third molars: a systematic review and meta-analysis. Br J Oral Maxillofac Surg. 2014 Nov;52(9):775-83. doi: 10.1016/j.bjoms.2014.05.005. Epub 2014 Jun 13. Review. PubMed PMID: 24930627.
13: Indrawirawan Y, McAlees T. Tramadol toxicity in a cat: case report and literature review of serotonin syndrome. J Feline Med Surg. 2014 Jul;16(7):572-8. doi: 10.1177/1098612X14539088. Review. PubMed PMID: 24966282.
14: Park SH, Wackernah RC, Stimmel GL. Serotonin syndrome: is it a reason to avoid the use of tramadol with antidepressants? J Pharm Pract. 2014 Feb;27(1):71-8. doi: 10.1177/0897190013504957. Epub 2013 Oct 23. Review. PubMed PMID: 24153222.
15: Kizilbash A, Ngô-Minh CT. Review of extended-release formulations of Tramadol for the management of chronic non-cancer pain: focus on marketed formulations. J Pain Res. 2014 Mar 24;7:149-61. doi: 10.2147/JPR.S49502. eCollection 2014. Review. PubMed PMID: 24711710; PubMed Central PMCID: PMC3968086.
16: Farquhar-Smith P, Gubbay A. Tramadol and acetaminophen combination for chronic non-cancer pain. Expert Opin Pharmacother. 2013 Nov;14(16):2297-304. doi: 10.1517/14656566.2013.839985. Epub 2013 Sep 26. Review. PubMed PMID: 24067074.
17: Bush DM. Emergency Department Visits for Adverse Reactions Involving the Pain Medication Tramadol. The CBHSQ Report. Rockville (MD): Substance Abuse and Mental Health Services Administration (US); 2013-. PubMed PMID: 26913328.
18: Bush DM. Emergency Department Visits for Drug Misuse or Abuse Involving the Pain Medication Tramadol. The CBHSQ Report. Rockville (MD): Substance Abuse and Mental Health Services Administration (US); 2013-. PubMed PMID: 26913326.
19: Yang L, Qian S, Liu H, Liu L, Pu C, Han P, Wei Q. Role of tramadol in premature ejaculation: a systematic review and meta-analysis. Urol Int. 2013;91(2):197-205. doi: 10.1159/000348826. Epub 2013 Jun 6. Review. PubMed PMID: 23751284.
20: Radbruch L, Glaeske G, Grond S, Münchberg F, Scherbaum N, Storz E, Tholen K, Zagermann-Muncke P, Zieglgänsberger W, Hoffmann-Menzel H, Greve H, Cremer-Schaeffer P. Topical review on the abuse and misuse potential of tramadol and tilidine in Germany. Subst Abus. 2013;34(3):313-20. doi: 10.1080/08897077.2012.735216. Review. PubMed PMID: 23844964.
PubChem Compound 33741
Last Modified Jul 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator